molecular formula C11H19N3O B8108110 3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

Cat. No.: B8108110
M. Wt: 209.29 g/mol
InChI Key: UNTMHIVPERGPRH-UHFFFAOYSA-N
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Description

3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is a complex heterocyclic compound featuring a spiro structure, which includes a pyrrolidine ring, an oxadiazaspiro ring, and a diazaspiro ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves multi-step organic reactions. One common method starts with the formation of the spirocyclic core, followed by the introduction of the pyrrolidine and oxadiazaspiro moieties. Key steps may include:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the pyrrolidine ring via nucleophilic substitution reactions.

    Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-2-one.

    Spiro Compounds: Other spirocyclic compounds with similar structural features.

    Oxadiazaspiro Compounds: Molecules containing the oxadiazaspiro ring system.

Uniqueness

3-Pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[45]dec-2-ene is unique due to its combination of the pyrrolidine, oxadiazaspiro, and diazaspiro rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-pyrrolidin-1-yl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-8-14(7-1)10-9-11(15-13-10)3-5-12-6-4-11/h12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTMHIVPERGPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NOC3(C2)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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